molecular formula C8H16O3 B571491 5-(Hydroxymethyl)heptanoic acid CAS No. 86476-35-9

5-(Hydroxymethyl)heptanoic acid

Cat. No. B571491
CAS RN: 86476-35-9
M. Wt: 160.213
InChI Key: RRVVDZINAQAKOW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)heptanoic acid, also known as 5-Ethyl-6-hydroxyhexanoic Acid, is an intermediate in the synthesis of metabolites of Bis (2-ethylhexyl) Phthalate (DEHP) . It has a molecular weight of 160.21 and a molecular formula of C8H16O3 .


Synthesis Analysis

5-(Hydroxymethyl)furfural (HMF), produced by the acid-catalyzed dehydration of biomass-derived hexoses, is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials . The current systems for preparing 5-HMF are disadvantaged by poor selectivity and a low conversion rate . The production of 5-HMF involves an acid-catalyzed reaction (dehydration) whereby three water molecules are removed from simple sugars of monosaccharides, disaccharides .


Molecular Structure Analysis

5-(Hydroxymethyl)heptanoic acid contains total 26 bond(s); 10 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .


Chemical Reactions Analysis

Biomass-derived hydroxymethyl-2-furfural (HMF) can be converted to 2,5-furan dicarboxylic acid (FDCA) through multiple oxidation reactions .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)heptanoic acid has a molecular weight of 160.21 and a molecular formula of C8H16O3 . It is soluble in Chloroform (Slightly), Methanol (Slightly), and appears as a Clear Colorless Oil .

Scientific Research Applications

  • Synthesis of Epothilone A Fragment: The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, involved optical resolution using lipase-catalyzed hydrolysis (Shioji et al., 2001).

  • Anticonvulsant Treatment: Heptanoate, a related compound, is used in the treatment of rare metabolic disorders and has shown potential as an anticonvulsant in mouse seizure models (Borges & Sonnewald, 2012).

  • Synthesis of Pseudo-hexopyranose: Isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are structurally similar to 5-(Hydroxymethyl)heptanoic acid, were synthesized from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds (Ogawa et al., 1980).

  • Biomass Conversion: 5-Hydroxymethyl-2-furfural, a compound related to 5-(Hydroxymethyl)heptanoic acid, is converted into 2,5-furandicarboxylic acid, showing potential in renewable chemical production (Casanova et al., 2009).

  • Neurotransmitter Research: The voltammetric detection of 5-hydroxytryptamine release in the brain offers insights into neurotransmitter dynamics, demonstrating the importance of related hydroxymethyl compounds in neurological research (Hashemi et al., 2009).

  • Production of Biochemicals: ω-Hydroxyundec-9-enoic acid and n-heptanoic acid, derivatives of heptanoic acid, are produced from ricinoleic acid using an Escherichia coli-based biocatalyst, highlighting applications in bioplastics and other industrial fields (Jang et al., 2014).

  • Extraction of Biomass Chemicals: The extraction of 5-hydroxymethylfurfural from aqueous solutions points to improved methods for isolating valuable biomass-derived chemicals (Sindermann et al., 2016).

  • Metabolism of Plasticizers: The detection of 4-heptanone in urine, a metabolite of 2-ethylhexanoic acid from plasticizers, illustrates the metabolic pathways of similar compounds (Walker & Mills, 2001).

Future Directions

The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed . The relative advantages and challenges associated with the preparation and value addition of various hydrophobic analogs of HMF are highlighted .

properties

IUPAC Name

5-(hydroxymethyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVVDZINAQAKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)heptanoic acid

Citations

For This Compound
10
Citations
GVR Reddy, AP Kumar… - Die Pharmazie-An …, 2009 - ingentaconnect.com
… that the unknown impurity is a new impurity and named, 7-[7-(2,2-dimethyl-butyryloxy)-2,6dimethyl-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl]-3-hydroxy5-hydroxymethyl-heptanoic acid …
Number of citations: 12 www.ingentaconnect.com
U Schmidt, A Lieberknecht, U Kazmaier, H Griesser… - …, 1991 - thieme-connect.com
Suitable protected derivatives of trihydroxynorleucines-[(2S, 4S, 5S)-and (2R, 4S, 5S)-2-amino-4, 5, 6-trihydroxyhexanoic acid,] of all isomeric dihydroxynorvalines [2-amino-4, 5-…
Number of citations: 35 www.thieme-connect.com
A Nehring, D Bury, HW Kling, T Weiss, T Brüning… - … of Chromatography B, 2019 - Elsevier
Di(2-ethylhexyl) adipate (DEHA) is a plasticizer and phthalate substitute used in various consumer products. Relevant population exposures have to be assumed. In this study we …
Number of citations: 26 www.sciencedirect.com
CP MAURYA - 2017 - shodhgangotri.inflibnet.ac.in
… The unknown impurity is named as 7-[7-(2,2-dimethyl-butyryloxy)2,6-dimethyl-1,2,6,7,8,8a-hexahydro-naphthalen-1-yl]-3-hydroxy -5-hydroxymethyl-heptanoic acid. …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
E Nicolau, L Kerhoas, M Lettere… - Applied and …, 2008 - Am Soc Microbiol
2-Ethyhexyl nitrate (2-EHN) is a major additive of fuel that is used to increase the cetane number of diesel. Because of its wide use and possible accidental release, 2-EHN is a potential …
Number of citations: 8 journals.asm.org
E Nicolau, L Kuhn, R Marchal, Y Jouanneau - Research in microbiology, 2009 - Elsevier
2-Ethyhexyl nitrate (2-EHN) is a synthetic chemical used as a diesel fuel additive, which is recalcitrant to biodegradation. In this study, the enzymes involved in 2-EHN degradation were …
Number of citations: 12 www.sciencedirect.com
HD Gilsing, J Angerer, D Prescher - Monatshefte für Chemie/Chemical …, 2005 - Springer
The synthesis of an oxidative major metabolite of bis(2-ethylhexyl) phthalate is described. The target molecule and its ring-deuterated isomer were obtained via acylation of the …
Number of citations: 13 link.springer.com
E Nicolau, L Kerhoas, M Lettere, Y Jouanneau… - arXiv preprint arXiv …, 2009 - arxiv.org
2-Ethyhexyl nitrate (2-EHN) is a major additive of fuel which is used to comply with the cetane number of diesel. Because of its wide use and possible accidental release, 2-EHN is a …
Number of citations: 7 arxiv.org
N Khandale, RR Rajge, SK Singh… - Separation Science …, 2023 - Wiley Online Library
Impurities found in active pharmaceutical ingredients (APIs) and pharmaceutical products are of ever‐increasing interest. According to several regulatory agencies, purity and impurity …
I Parmar, H Rathod, S Siddique - Indian Journal of Pharmaceutical …, 2021 - researchgate.net
Impurity is an unwanted substance present in the active pharmaceutical ingredients that form during the synthesis process of active pharmaceutical ingredients or any unwanted …
Number of citations: 3 www.researchgate.net

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